molecular formula C26H52ClNO3 B14515261 2-Chloro-N,N-bis(2-hydroxydodecyl)acetamide CAS No. 62881-07-6

2-Chloro-N,N-bis(2-hydroxydodecyl)acetamide

Cat. No.: B14515261
CAS No.: 62881-07-6
M. Wt: 462.1 g/mol
InChI Key: YMEJFFNSYLSUJP-UHFFFAOYSA-N
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Description

2-Chloro-N,N-bis(2-hydroxydodecyl)acetamide is an organic compound with the molecular formula C26H52ClNO3 It is characterized by the presence of a chloroacetamide group and two hydroxydodecyl chains

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N,N-bis(2-hydroxydodecyl)acetamide typically involves the reaction of 2-chloroacetamide with 2-hydroxydodecylamine under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as distillation or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N,N-bis(2-hydroxydodecyl)acetamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-N,N-bis(2-hydroxydodecyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-N,N-bis(2-hydroxydodecyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The hydroxydodecyl chains may enhance the compound’s ability to interact with lipid membranes, facilitating its cellular uptake and distribution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N,N-bis(2-hydroxydodecyl)acetamide is unique due to the presence of both the chloroacetamide group and the hydroxydodecyl chains. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

62881-07-6

Molecular Formula

C26H52ClNO3

Molecular Weight

462.1 g/mol

IUPAC Name

2-chloro-N,N-bis(2-hydroxydodecyl)acetamide

InChI

InChI=1S/C26H52ClNO3/c1-3-5-7-9-11-13-15-17-19-24(29)22-28(26(31)21-27)23-25(30)20-18-16-14-12-10-8-6-4-2/h24-25,29-30H,3-23H2,1-2H3

InChI Key

YMEJFFNSYLSUJP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CN(CC(CCCCCCCCCC)O)C(=O)CCl)O

Origin of Product

United States

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